Hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO/c1-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXURJPOCDRRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NO, Array, NH2OH | |
| Record name | HYDROXYLAMINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HYDROXYLAMINE | |
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| Record name | hydroxylamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydroxylamine | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041043 | |
| Record name | Hydroxylamine | |
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Molecular Weight |
33.030 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES. | |
| Record name | HYDROXYLAMINE | |
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| Record name | Hydroxylamine | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg | |
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Flash Point |
265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C | |
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| Record name | Hydroxylamine | |
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Solubility |
Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble | |
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Density |
1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 1.1 | |
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Vapor Pressure |
9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3 | |
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Color/Form |
Colorless cyrstals, Large white flakes or white needles | |
CAS No. |
7803-49-8, 13408-29-2, 7803-49-08 | |
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Melting Point |
91.49 °F (USCG, 1999), 33 °C | |
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Reaction Mechanisms and Chemical Reactivity of Hydroxylamine
Laboratory Synthesis
Several methods are available for the laboratory preparation of hydroxylamine (B1172632). One common method is the reduction of nitrous acid or potassium nitrite (B80452) with bisulfite. wikipedia.org Another approach involves the electrolytic reduction of nitric acid using a lead cathode. Additionally, heating nitromethane with concentrated hydrochloric acid can produce this compound hydrochloride.
Industrial Production
On an industrial scale, the production of this compound is dominated by a few key processes.
Raschig Process : This is the most common and oldest method for producing this compound sulfate (B86663). upubscience.com It involves the reduction of ammonium (B1175870) nitrite with bisulfite and sulfur dioxide to form a hydroxylamido-N,N-disulfonate anion, which is then hydrolyzed to yield hydroxylammonium sulfate. wikipedia.orgwikipedia.org
Catalytic Hydrogenation of Nitric Oxide : This process involves the hydrogenation of nitric oxide over platinum catalysts in the presence of an acid like sulfuric or hydrochloric acid. wikipedia.orgchemcess.comacs.org
This compound-Phosphate-Oxime (HPO) Process : This method involves the hydrogenation of an ammonium nitrate (B79036) solution in the presence of phosphoric acid and is often integrated with the synthesis of cyclohexanone (B45756) oxime. chemcess.comacs.org
Applications of Hydroxylamine
Industrial Applications
The primary industrial use of this compound, accounting for approximately 95% of its consumption, is in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org This process involves the conversion of cyclohexanone (B45756) to cyclohexanone oxime using this compound, followed by an acid-induced Beckmann rearrangement to yield caprolactam. wikipedia.org In the semiconductor industry, this compound is a component of "resist stripper" solutions used to remove photoresist after lithography. chemeurope.comwikipedia.org Other applications include its use as an antioxidant for fatty acids and in the removal of hair from animal hides. chemeurope.com
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound and its salts are valuable reagents. They are widely used as reducing agents. wikipedia.org The reaction with aldehydes and ketones to form oximes is a fundamental transformation. chemeurope.comquora.com These oximes can then be reduced to amines, which are important in the manufacture of dyes, plastics, and pharmaceuticals. britannica.com this compound also reacts with carboxylic acids to form hydroxamic acids and with chlorosulfonic acid to produce this compound-O-sulfonic acid, a key reagent in caprolactam synthesis. chemeurope.comwikipedia.orgchemcess.com
Advanced Studies on this compound Derivatives
Recent research has focused on the complex reactivity of this compound derivatives, particularly in rearrangement reactions and catalyzed additions.
Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are powerful transformations in organic synthesis. rsc.org this compound derivatives have been shown to participate in various sigmatropic shifts.
-Sigmatropic Rearrangements : N,O-Diarylhydroxylamines generally favor the sigmatropic shift. rsc.org Studies on O-cyclopropyl this compound derivatives have shown they can undergo a -sigmatropic rearrangement to furnish substituted tetrahydroquinolines. rsc.org This reaction involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring. rsc.org
-Sigmatropic Rearrangements : Enantioselective -sigmatropic rearrangements of allylic amine N-oxides have been developed for the synthesis of trisubstituted hydroxylamines. nih.gov
Other Sigmatropic Shifts : Depending on the substitution pattern, N,O-diarylhydroxylamines can undergo more complex tandem rearrangements. For example, N-Phenyl-O-(2,4,6-trinitrophenyl)hydroxylamines undergo a tandem double O wikipedia.org sigmatropic shift to produce formal O wikipedia.orgnih.gov shift products. rsc.org
Gold(I) catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. Computational studies have elucidated the mechanisms of Au(I)-catalyzed intramolecular addition of this compound groups onto alkynes. The reaction exhibits chemo- and regio-selectivities that are dependent on the substrate. rsc.org
For terminal and phenyl-substituted alkynes , two main pathways have been proposed and rationalized:
5-exo O-attack : This pathway is favored for terminal alkynes. rsc.org
5-endo N-attack : This pathway is the most favorable for phenyl-substituted alkynes in the initial cyclization step. rsc.org
The studies suggest that an α-oxo gold carbenoid intermediate may not be a key intermediate in the subsequent formation of products like 3-pyrrolidinone from terminal alkyne substrates. rsc.org
Biological and Biogeochemical Roles of Hydroxylamine
Hydroxylamine (B1172632) in the Global Nitrogen Cycle
This compound (NH₂OH) is a highly reactive and pivotal, yet often transient, intermediate in the global nitrogen cycle. adearth.ac.cntudelft.nl It is a key compound in several crucial microbial processes, including nitrification and anaerobic ammonium (B1175870) oxidation (anammox), which collectively determine the fate of nitrogen in various ecosystems. adearth.ac.cntudelft.nl Its role connects the oxidation of ammonia (B1221849) to the formation of nitrite (B80452) and nitrate (B79036), and it is also implicated in the production of the greenhouse gas nitrous oxide (N₂O). tudelft.nlnih.gov Due to its high reactivity and typically low concentrations in the environment, understanding its precise pathways and regulatory functions remains a significant area of research. adearth.ac.cnnih.gov
Aerobic nitrification is a two-step process that oxidizes ammonia (NH₃) to nitrate (NO₃⁻), primarily carried out by distinct groups of microorganisms. oup.com this compound is a central intermediate in the first step, the oxidation of ammonia to nitrite (NO₂⁻), performed by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). oup.comnih.gov
The initial oxidation of ammonia to this compound is catalyzed by the enzyme ammonia monooxygenase (AMO). oup.comresearchgate.net This membrane-bound enzyme is fundamental to the process and is shared by all known aerobic ammonia-oxidizing microorganisms. oup.comwikipedia.org The reaction requires oxygen and a source of reducing equivalents. researchgate.net
This is an endergonic reaction, meaning it consumes energy. wikipedia.org The two electrons required for this step are supplied by the subsequent oxidation of this compound. researchgate.netpnas.org AMO is a copper-containing enzyme, and its activity can be inhibited by metal-chelating agents. researchgate.netwikipedia.org While structurally similar to methane (B114726) monooxygenase (MMO) found in methanotrophs, allowing for some substrate cross-reactivity, AMO is specifically adapted for ammonia oxidation. pnas.org
Following its formation, this compound is oxidized to nitrite. This step is the primary energy-yielding process for aerobic ammonia oxidizers. acs.org For a long time, it was believed that the enzyme this compound oxidoreductase (HAO) directly converted this compound to nitrite. tudelft.nlnih.gov However, more recent research has challenged this view.
Current evidence suggests that HAO, a complex multiheme enzyme, actually oxidizes this compound to nitric oxide (NO). nih.govoup.compnas.org A subsequent, and as of yet not fully characterized, enzyme is then responsible for oxidizing NO to nitrite. tudelft.nlnih.gov
The reaction catalyzed by HAO is now understood as: NH₂OH → NO + 3H⁺ + 3e⁻
This oxidation releases four electrons in total when considering the full conversion to nitrite. pnas.orgacs.org Two of these electrons are recycled back to the AMO enzyme to fuel the initial ammonia oxidation step, while the other two are transferred to the terminal oxidase for respiration, generating the cell's energy. researchgate.netpnas.org This updated pathway helps to explain the production of nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct of nitrification, as it can be formed from the incomplete reduction of NO. tudelft.nlpnas.org
Table 1: Key Enzymes in Aerobic Ammonia Oxidation
| Enzyme | Abbreviation | Substrate | Product(s) | Function | Organism Type |
|---|---|---|---|---|---|
| Ammonia Monooxygenase | AMO | Ammonia (NH₃) | This compound (NH₂OH) | Initial oxidation of ammonia. oup.comwikipedia.org | AOA, AOB |
| This compound Oxidoreductase | HAO | This compound (NH₂OH) | Nitric Oxide (NO) | Oxidation of this compound, energy generation. oup.compnas.org | AOB, Anammox |
While nitrification is primarily an oxidative process, the reduction of nitrite back to this compound can occur under certain conditions and by specific microorganisms. In some heterotrophic nitrifying bacteria, such as Acinetobacter johnsonii, enzymes like nitrite reductase (NIR) can reduce nitrite. nih.govfrontiersin.org The pathway can also be a step in dissimilatory nitrate reduction to ammonium (DNRA). adearth.ac.cn Furthermore, nitrogenase, the enzyme complex responsible for nitrogen fixation, has been shown to reduce nitrite to ammonia, with this compound proposed as a key intermediate in this process. acs.org In the context of anammox bacteria, some species are capable of reducing nitrite to this compound as the first step in their metabolic pathway. nih.gov
Anaerobic ammonium oxidation (anammox) is a microbial process that combines ammonium (NH₄⁺) and nitrite (NO₂⁻) to produce dinitrogen gas (N₂), contributing significantly to nitrogen loss in oxygen-depleted environments. nih.gov this compound is a crucial, though not always directly detected, intermediate in the complex metabolic network of anammox bacteria. nih.govresearchgate.net
A central and unique feature of the anammox pathway is the production of another highly reactive nitrogen compound, hydrazine (B178648) (N₂H₄), as an intermediate. acs.org Studies using ¹⁵N-labeled compounds have revealed that this compound is a key precursor in the synthesis of hydrazine. acs.org The proposed mechanism involves the condensation of ammonium and this compound to form hydrazine, a reaction catalyzed by the enzyme hydrazine synthase (HZS). nih.govresearchgate.net
The reaction can be summarized as: NH₄⁺ + NH₂OH → N₂H₄ + H₂O
However, the exact pathway can show diversity among different anammox species. For example, in 'Candidatus Kuenenia stuttgartiensis', it is proposed that nitrite is first reduced to nitric oxide (NO), which then combines with ammonium to form hydrazine. nih.gov In contrast, studies on 'Candidatus Brocadia sinica' suggest a more direct, this compound-dependent pathway where nitrite is reduced to this compound, which then reacts with ammonium to form hydrazine. nih.govresearchgate.net
Once formed, hydrazine is oxidized by the enzyme hydrazine dehydrogenase (HDH) or hydrazine oxidase (HZO) to produce N₂ gas, releasing the four electrons that drive the entire process, including the initial reduction of nitrite. acs.orgresearchgate.netnih.gov The addition of this compound to anammox cultures can lead to a measurable accumulation of hydrazine, a phenomenon now used as a metabolic benchmark to identify the presence and activity of anammox bacteria in environmental or engineered systems. nih.gov
Table 2: Comparison of this compound's Role in Nitrification and Anammox
| Process | Role of this compound | Key Precursor | Key Product | Primary Enzyme(s) | Overall Function |
|---|---|---|---|---|---|
| Aerobic Nitrification | Intermediate | Ammonia (NH₃) | Nitric Oxide (NO) | Ammonia Monooxygenase (AMO), this compound Oxidoreductase (HAO) | First step in oxidizing ammonia to nitrite for energy. oup.comresearchgate.net |
| Anammox | Intermediate/Precursor | Ammonium (NH₄⁺) / Nitrite (NO₂⁻) | Hydrazine (N₂H₄) | Hydrazine Synthase (HZS) | Precursor for hydrazine synthesis, leading to N₂ production. acs.orgnih.gov |
Role in Anaerobic Ammonium Oxidation (Anammox)
Biological Disproportionation to Dinitrogen Gas and Ammonium
Certain microorganisms, particularly anaerobic ammonium-oxidizing (anammox) bacteria, are capable of a unique metabolic process involving the disproportionation of this compound. nih.gov In this reaction, this compound serves as both the electron donor and the electron acceptor. nih.gov Studies involving various anammox bacteria, such as Brocadia sinica, Jettenia caeni, and Scalindua sp., have demonstrated that when incubated solely with this compound, they produce dinitrogen gas (N₂) and ammonium (NH₄⁺) as the primary products. nih.gov
This biological disproportionation is a key feature of anammox metabolism. nih.govnih.gov In the absence of their typical substrate, nitrite, these bacteria can derive energy from converting this compound. nih.gov A proposed model suggests that hydrazine (N₂H₄) is an intermediate in this pathway; it is produced from ammonium and this compound and is then oxidized to N₂ gas. nih.gov this compound acts as the electron acceptor in this process, being reduced to ammonium. nih.gov The experimentally determined yield of ammonium from this reaction is approximately 0.25 mol per mole of this compound consumed. nih.gov This capacity for this compound disproportionation appears to be a common characteristic among different phylogenetic groups of anammox bacteria. nih.gov
Formation of Nitric Oxide (NO) and Nitrous Oxide (N₂O)
This compound is a critical precursor to the formation of nitric oxide (NO) and nitrous oxide (N₂O), two environmentally significant nitrogen compounds. wikipedia.orgfrontiersin.org In the process of nitrification, carried out by ammonia-oxidizing bacteria (AOB), this compound is an obligate intermediate. nih.govnih.gov It is produced from the oxidation of ammonia by the enzyme ammonia monooxygenase (AMO). nih.gov Subsequently, the enzyme this compound oxidoreductase (HAO) oxidizes this compound, with recent evidence strongly indicating that the product is nitric oxide (NO). wikipedia.orgnih.gov
This biologically produced NO can follow several fates. It can be further oxidized to nitrite (NO₂⁻), a key step in nitrification. wikipedia.org Alternatively, NO can be reduced to N₂O, a potent greenhouse gas. nih.gov This conversion of this compound to N₂O can occur through various pathways. It has been proposed that HAO might incompletely oxidize this compound to nitroxyl (B88944) (HNO), which can then dimerize and dehydrate to form N₂O. nih.gov Another possibility is that the NO produced by HAO serves as a substrate for denitrification pathways, leading to N₂O formation. nih.gov The production of N₂O from this compound is not solely a biological process; it can also occur through abiotic chemical reactions in the environment, particularly in soils and aquatic systems where it can react with metal oxides. frontiersin.orgmdpi.com
Enzymology of this compound-Transforming Enzymes
The transformation of this compound in microbial systems is orchestrated by specific enzymes. The most crucial of these is this compound oxidoreductase, which plays a central role in the energy metabolism of nitrifying bacteria.
This compound Oxidoreductase (HAO)
This compound oxidoreductase (HAO) is a key periplasmic enzyme in ammonia-oxidizing bacteria like Nitrosomonas europaea. wikipedia.orgjst.go.jp It catalyzes the second step in nitrification: the oxidation of this compound. ebi.ac.ukresearchgate.net This reaction is vital for the energy generation of these chemoautotrophic organisms, providing electrons to their respiratory chain. ebi.ac.uk
Structural Characterization (Heme Cofactors, Trimeric Architecture)
HAO possesses a remarkably complex structure. ebi.ac.uk X-ray crystallography has revealed that the enzyme is a homotrimer, meaning it is composed of three identical polypeptide subunits. wikipedia.orgnih.gov Together, this trimeric molecule contains a total of 24 heme cofactors. wikipedia.orgnih.gov
Within each monomer, there are eight hemes, which are organized into clusters. nih.gov Seven of these are typical c-type hemes involved in electron transfer. nih.gov The eighth heme is a highly unusual and catalytically critical cofactor known as heme P460. nih.govnih.gov This specialized heme is the active site where this compound is oxidized. nih.gov Structural studies have shown that heme P460 is covalently linked to a tyrosine residue from an adjacent subunit in the trimer, forming a unique double cross-link between the porphyrin ring and the tyrosine. nih.govnih.gov This intricate, cross-linked trimeric architecture is essential for the enzyme's function. ebi.ac.uk
Catalytic Mechanisms and Electron Transfer Pathways
The catalytic cycle of HAO centers on the heme P460 active site. ebi.ac.ukresearchgate.net This site binds the substrate, this compound. ebi.ac.uk The catalytic mechanism involves the extraction of electrons from this compound, leading to its oxidation to nitric oxide (NO). researchgate.net The reaction proceeds through intermediate iron-nitrosyl ({FeNO}) species. researchgate.net
The electrons generated from this compound oxidation are shuttled away from the active site through a precisely arranged network of the other seven c-type hemes within the monomer. ebi.ac.uknih.gov This intramolecular electron transfer pathway ultimately delivers the electrons to a physiological electron acceptor, which is typically cytochrome c554. researchgate.netnih.gov The structure of HAO features specific inlet and outlet sites, with heme P460 acting as the electron inlet and paired hemes on the protein surface serving as potential outlets for electron transfer to its partner protein. nih.gov
Diversity of hao Gene and Active Site Residues in Ammonia-Oxidizing Bacteria and Comammox Bacteria
The gene encoding HAO, known as the hao gene, has been studied to understand its diversity across different nitrifying microbes, particularly between canonical ammonia-oxidizing bacteria (AOB) and the more recently discovered complete ammonia-oxidizing (comammox) bacteria. jst.go.jp Comammox bacteria, belonging to the genus Nitrospira, are unique in their ability to perform the entire nitrification process from ammonia to nitrate within a single organism. jst.go.jpnih.gov
Protein-Protein Interactions (e.g., with Cytochrome c554)
In the biological nitrogen cycle, particularly in nitrification, the interaction between proteins is fundamental for the stepwise oxidation of ammonia. A key interaction involves this compound oxidoreductase (HAO) and cytochrome c554 in ammonia-oxidizing bacteria such as Nitrosomonas europaea. During the oxidation of this compound to nitrite, HAO facilitates the transfer of electrons to cytochrome c554. nih.gov Spectroscopic and kinetic studies have demonstrated that this electron transfer is sufficiently rapid to support the physiological rates of ammonia oxidation to nitrite observed in these organisms. nih.gov The interaction ensures the efficient channeling of electrons derived from this compound oxidation into the electron transport chain. nih.govacs.org
Studies on Nitrosomonas europaea have elucidated the kinetics of this protein interaction. The reduction of cytochrome c554 by HAO is a critical step, and spectroscopic analysis reveals specific changes indicating that two electrons are transferred from HAO to the tetraheme cytochrome c554. nih.gov This process is integral to the bioenergetics of ammonia-oxidizing bacteria. nih.gov
Engineered Heme Enzymes for Nitrogen Incorporation
The development of sustainable and efficient methods for incorporating nitrogen into organic molecules is a significant goal in chemistry. While this compound (NH₂OH) is a simple and atom-economical source of nitrogen, producing only water as a byproduct, its use in enzymatic nitrogen incorporation in biosynthesis is not naturally known. nih.govnih.govosti.gov Researchers have successfully engineered heme enzymes to utilize this compound for nitrene transfer reactions, expanding the capabilities of biocatalysis. nih.govacs.org
Through directed evolution, a thermostable protoglobin from Pyrobaculum arsenaticum was engineered to catalyze nitrene transfer from hydroxylammonium chloride, an inexpensive chemical. nih.govnih.govacs.org This engineered biocatalyst overcomes the challenges associated with activating the relatively stable N–O bond of this compound and ensures the selective binding of the nitrogen atom to the heme iron to form a reactive nitrene intermediate. nih.gov These engineered "nitrene transferases" represent a significant advancement in sustainable amine synthesis. nih.govnih.gov
Benzylic C-H Primary Amination Applications
A notable application of these engineered heme enzymes is the primary amination of benzylic C-H bonds. nih.govnih.govosti.gov This reaction directly installs a primary amine group into C(sp³)–H bonds, a transformation that is challenging to achieve with high selectivity using traditional chemical methods. nih.govacs.org Directed evolution of cytochrome P411 enzymes, which are P450 variants with a serine axial ligand instead of cysteine, has produced catalysts that functionalize benzylic C-H bonds with excellent chemo-, regio-, and enantioselectivity. nih.govacs.org
The process is highly efficient, with variants achieving significant total turnover numbers (TTN) and high enantiomeric excess (ee). nih.govacs.org For example, one evolved variant demonstrated a 160-fold improvement in yield for benzylic C-H primary amination compared to early-stage variants. nih.gov The reaction tolerates a range of substrates with both electron-donating and electron-withdrawing substituents on the aromatic ring, yielding primary amine products in good yields. nih.gov Mechanistic studies suggest that the reaction proceeds through a stepwise radical pathway where C–H bond cleavage is the rate-limiting step. nih.govnih.govosti.gov
| Substrate Type | Enzyme Type | Key Findings |
| Benzylic C-H | Engineered Pyrobaculum arsenaticum protoglobin | Achieved over 160-fold improvement in yield (12.4% yield, 320 TTN). nih.gov |
| Benzylic C(sp³)-H | Engineered Cytochrome P411 | Catalyzes direct primary amination with up to 3930 TTN and 96% ee. nih.govacs.org |
Styrene (B11656) Aminohydroxylation Applications
In addition to C-H amination, engineered heme enzymes have been successfully applied to the aminohydroxylation of styrenes. nih.govnih.govosti.gov This reaction converts alkenes directly into valuable chiral 1,2-amino alcohols. researchgate.net The engineered protoglobin variants that were effective for benzylic amination also showed enhanced activity for the aminohydroxylation of styrene. nih.gov
The evolution of these enzymes resulted in a 10-fold increase in activity for styrene aminohydroxylation, achieving an 11.3% yield and 300 TTN in whole-cell reactions. nih.gov The reaction is compatible with styrenes bearing both electron-rich and electron-deficient groups on the aryl moiety, producing the corresponding amino alcohol products in good yields. nih.gov The development of these biocatalysts provides a direct and enantioselective route to unprotected amino alcohols, a significant challenge in synthetic chemistry. researchgate.net
| Substrate | Enzyme Variant | Yield (%) | Total Turnover Number (TTN) |
| Styrene | Engineered P. arsenaticum protoglobin | 11.3 | 300 |
| Substituted Styrenes | Engineered P. arsenaticum protoglobin | Good yields for various derivatives | Not specified |
Interactions with Biological Macromolecules and Pathways
This compound's reactivity allows it to interact with various biological macromolecules and participate in key biochemical pathways. Its roles are primarily defined by its nucleophilic character and its ability to act as a precursor to reactive nitrogen species.
Nucleophilic Reactivity in Biochemical Systems
This compound is recognized as an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atom. researchgate.netrsc.org This dual reactivity is significant in its interactions with biological molecules. In biochemical contexts, this compound is known to selectively cleave asparaginyl-glycine (B14482181) (Asn-Gly) peptide bonds in proteins and peptides. wikipedia.orgnih.gov This specific cleavage is utilized in protein chemistry to produce smaller, more manageable peptide fragments for analysis, such as in the production of recombinant human insulin-like growth factor-I from a fusion protein. nih.govnih.gov The mechanism involves the cyclization of the Asn-Gly site to an imide at low pH, which is then susceptible to nucleophilic attack by this compound. nih.gov
Furthermore, in high concentrations, this compound can act as a mutagen by hydroxylating the amine group of the DNA nucleobase cytosine to form hydroxyaminocytidine. wikipedia.org This modified base can be misread as thymine (B56734) during DNA replication, leading to C:G to T:A transition mutations. wikipedia.org this compound is also known to act as a nucleophile in reactions with other biological molecules, including phosphate (B84403) esters, where it tends to be phosphorylated on its oxygen atom. rsc.org
Role as a Nitric Oxide Donor
This compound is an intermediate in the biological nitrogen cycle and can serve as a precursor to nitric oxide (NO) and nitrous oxide (N₂O). nih.govnih.gov In ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea, this compound is oxidized to nitrite by HAO. nih.gov However, incomplete oxidation can lead to the formation of NO. nih.govnih.gov Recent findings suggest that NO may be a free intermediate in the this compound oxidation pathway in AOB. nih.govasm.org
Another enzyme, cytochrome P460, also found in N. europaea, can directly convert this compound to N₂O, a potent greenhouse gas. nih.govwikipedia.org The production of NO from this compound is a critical process, as NO itself is a significant signaling molecule in many physiological and pathological processes. researchgate.net While this compound can lead to NO formation, it is also related to nitroxyl (HNO), the one-electron reduced form of NO, which has distinct biological activities. researchgate.net The balance between these reactive nitrogen species is crucial in various biological systems.
| Enzyme | Organism | Reaction | Product(s) |
| This compound Oxidoreductase (HAO) | Nitrosomonas europaea | Oxidation of this compound | Nitrite, Nitric Oxide (incomplete oxidation) nih.govnih.govnih.gov |
| Cytochrome P460 | Nitrosomonas europaea | Conversion of this compound | Nitrous Oxide nih.govwikipedia.org |
| Ammonia Monooxygenase | Nitrifying Bacteria | Oxidation of Ammonia | This compound nih.gov |
Selective Cleavage of Peptide Bonds (e.g., Asparaginyl-Glycine)
This compound (NH₂OH) serves as a valuable reagent in protein chemistry for the specific, non-enzymatic cleavage of peptide bonds at asparaginyl-glycine (Asn-Gly) sequences. This selective hydrolysis has been instrumental in the structural analysis of proteins and in the production of recombinant proteins, where it is often used to release a target protein from a fusion partner. nih.govresearchgate.net
The mechanism of this cleavage is centered on the unique chemical environment of the Asn-Gly linkage. The process is initiated by the cyclization of the asparagine side chain under specific reaction conditions, typically an alkaline pH. researchgate.net This intramolecular reaction forms a succinimide (B58015) intermediate. The absence of a bulky side chain on the adjacent glycine (B1666218) residue is thought to reduce steric hindrance, making the formation of this five-membered ring more favorable compared to other asparaginyl-X (Asn-X) linkages. cancer.govcancer.gov Once formed, the succinimide intermediate is susceptible to nucleophilic attack by this compound, leading to the cleavage of the peptide backbone. cancer.gov
The efficiency of the cleavage reaction is highly dependent on several factors, including pH, temperature, this compound concentration, and the presence of denaturing agents. Optimal conditions often involve an alkaline environment (pH ~9.0), elevated temperatures (e.g., 45°C), and the inclusion of denaturants like guanidine (B92328) hydrochloride (guanidine HCl) to unfold the protein and increase the accessibility of the Asn-Gly site. researchgate.netandrewslab.ca Studies have demonstrated that modifying these conditions can significantly impact the cleavage yield. For instance, in the production of recombinant human insulin-like growth factor (IGF-I), optimization of the cleavage conditions led to an increase in the yield of the unmodified protein from less than 25% to over 70%. nih.gov Similarly, a high yield of 95% was achieved for the cleavage of a fusion protein to release the antimicrobial peptide MSI-344 under optimized conditions.
While the Asn-Gly bond is the primary target for this compound cleavage, some level of cleavage at other asparaginyl residues (Asn-X) has been observed, although generally at a much lower level. cancer.gov Aspartyl (Asp) bonds, however, appear to be resistant to cleavage under the conditions typically used for hydroxylaminolysis. cancer.gov A notable side reaction associated with this method is the conversion of asparagine and glutamine residues to their hydroxamate derivatives. nih.gov
The following tables provide an overview of the typical reaction conditions and the impact of various parameters on the cleavage efficiency of Asn-Gly bonds.
Detailed Research Findings
Table 1: General Conditions for this compound Cleavage of Asn-Gly Bonds
| Parameter | Typical Condition | Purpose | Reference |
| Cleavage Reagent | This compound (NH₂OH) | Nucleophile that attacks the succinimide intermediate | cancer.gov |
| pH | ~9.0 (alkaline) | Promotes the formation of the succinimide intermediate | researchgate.netandrewslab.ca |
| Temperature | 45°C | Increases reaction rate | andrewslab.ca |
| Denaturant | Guanidine HCl | Unfolds the protein to expose the cleavage site | cancer.gov |
| Reaction Time | 4-8 hours | Allows for completion of the cleavage reaction | andrewslab.ca |
Table 2: Influence of Reaction Conditions on Cleavage Yield
| Protein/Peptide | Condition | Cleavage Yield | Reference |
| Insulin-like Growth Factor I (IGF-I) Fusion Protein | Modified conditions (unspecified) | >70% | nih.gov |
| Antimicrobial Peptide (MSI-344) Fusion Protein | Optimized with guanidine HCl, pH 8.1 | 95% | |
| Asn-Gly containing peptide (A13) | 2.0 M NH₂OH, pH 7.0, 45°C, 2h | Low, but observable | nih.gov |
| Pro-opiomelanocortin (POMC) | Immobilized on polyacrylamide gel | 60-90% recovery of cleavage products | researchgate.net |
Computational and Theoretical Chemistry Studies of Hydroxylamine
Quantum Chemical Calculation Approaches
Quantum chemical methods are employed to model the electronic structure and energetic properties of molecules like hydroxylamine (B1172632). These approaches range from Density Functional Theory (DFT) to more rigorous ab initio wave function methods.
Density Functional Theory (DFT) has been widely utilized to investigate the decomposition pathways and structural properties of this compound. Various DFT functionals have been applied to study its thermal decomposition, including unimolecular and bimolecular reactions. For instance, the MPW1K functional has been used to determine energetically favorable decomposition pathways, such as the bimolecular isomerization of this compound into ammonia (B1221849) oxide, with calculated activation barriers. The ωB97XD functional, often employed in conjunction with the Self-Consistent Reaction Field (SCRF) method to account for solvent effects (specifically water), has been instrumental in studying the initial decomposition steps of this compound and hydroxylammonium nitrate (B79036). These studies often involve optimizing the geometries of reactants, products, and transition states to elucidate reaction mechanisms and energy barriers. acs.orgscispace.combibliotekanauki.plnih.govresearchgate.netnih.govoup.comarkat-usa.orgjes.or.jpmdpi.comresearchgate.netingentaconnect.com
Key Findings:
DFT calculations suggest that simple bond dissociations and unimolecular reactions are less likely initial steps in this compound decomposition compared to bimolecular pathways. acs.orgscispace.com
The bimolecular isomerization to ammonia oxide has a calculated activation barrier of approximately 25 kcal/mol at the MPW1K level. acs.orgscispace.com
In aqueous solutions, solvent effects (modeled via PCM or SCRF) can significantly lower activation barriers, for example, reducing the barrier for bimolecular isomerization to around 16 kcal/mol. acs.orgscispace.com
DFT has been used to explore various decomposition mechanisms, including neutral-neutral bimolecular, water-catalyzed, ion-neutral bimolecular, and cation-catalyzed pathways, providing relative energy barriers for each. bibliotekanauki.plnih.gov
Studies on the reaction of this compound with other molecules, such as phenyl acetate (B1210297) or sarin (B92409), have utilized DFT to map out reaction coordinates and identify transition states, revealing insights into its nucleophilic reactivity. researchgate.netarkat-usa.orgresearchgate.net
Key Findings:
Optimized geometries using methods like CCSD/BSII have provided accurate bond lengths and angles, often showing good agreement with experimental data, though minor discrepancies can highlight the need for larger basis sets or higher-level correlation treatments. researchgate.netnih.govresearchgate.netcapes.gov.br
CASPT2 and related methods are particularly useful for studying excited-state properties and photodissociation mechanisms, revealing that O–H dissociation is a preferred pathway in the S1 state of this compound. rsc.orgnih.gov
High-level coupled cluster calculations, such as CCSD(T), are employed to achieve chemical accuracy in thermodynamic properties like heats of formation, with estimates for this compound's heat of formation at 298 K being around −10.1 ± 0.3 kcal/mol. researchgate.net
Studies have investigated the relative stability of this compound conformers (trans and cis) and the energy barriers for their interconversion using these methods. researchgate.net
The N–O bond length in this compound has been calculated to be approximately 1.41 Å using CCSD/BSII, with N–H bond lengths around 1.02 Å and O–H bond lengths around 0.97 Å. researchgate.net
Transition State Theory (TST) is a theoretical framework used to calculate reaction rates by considering the properties of the transition state, the highest-energy point along the reaction pathway. When combined with accurate quantum chemical calculations for determining the transition state structures and energies, TST provides valuable kinetic information. jes.or.jprsc.org
Key Findings:
TST has been applied to analyze the kinetics of this compound's photodissociation, helping to understand the fragmentation processes and the formation of products like HNO and H2. rsc.orgnih.gov
Activation energy barriers for various decomposition reactions, such as bimolecular isomerization or catalyzed pathways, are often calculated using TST in conjunction with DFT or ab initio methods, providing insights into the rate-determining steps. acs.orgscispace.comnih.govjes.or.jprsc.org
The theory helps in understanding how thermal energy influences reaction pathways, especially in the context of gas-phase decomposition. jes.or.jprsc.org
Molecular Simulation and Modeling Techniques
Molecular simulation techniques, such as Monte Carlo (MC) and Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to study this compound in condensed phases, particularly in aqueous solutions, and its interactions within larger molecular systems.
Monte Carlo (MC) simulations are powerful tools for investigating the structural and dynamic properties of liquids and solutions. For this compound, MC simulations have been used to explore its solvation in water and its behavior in mixtures with water. These simulations provide detailed information about the microstructure, hydrogen bonding networks, and the formation of solvation shells. researchgate.netresearchgate.netresearchgate.netaip.org
Key Findings:
MC simulations reveal that liquid this compound's structure is significantly altered by even small amounts of water, while water clusters remain stable up to higher this compound concentrations. researchgate.netresearchgate.net
The solvation shell around this compound in pure liquid is estimated to consist of approximately 13 molecules within a radius of 5 Å, with a distribution of water molecules around the amino and hydroxyl groups. researchgate.net
Studies on aqueous solutions of this compound show that the structural entities are governed by hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.net
MC simulations have also been applied to study the solvation of ions (e.g., Cl-, Na+) in water-hydroxylamine mixtures, revealing preferential solvation and the influence of solvent composition on ion hydration structures. researchgate.netaip.org
QM/MM simulations offer a hybrid approach, treating reactive or electronically complex parts of a system with quantum mechanics while the surrounding environment is modeled using molecular mechanics. This is particularly useful for studying chemical reactions in complex environments like enzymes or in condensed phases where explicit solvent molecules are numerous. nih.govresearchgate.netmpg.desciencepublishinggroup.comrsc.orgnih.gov
Key Findings:
QM/MM methods have been used to study the reactivity of this compound derivatives in enzymatic reactions, providing insights into catalytic mechanisms and stereoselectivity. rsc.orgnih.gov
The solvolysis of nerve agents like sarin in the presence of this compound anion has been investigated using QM/MM, highlighting the enhanced nucleophilic reactivity and lower activation barriers compared to alkaline hydrolysis. researchgate.net
These simulations are valuable for understanding proton transfer processes and solvent effects on reaction pathways in complex systems. nih.govmpg.desciencepublishinggroup.com
Compound Names Mentioned:
| Compound Name | Chemical Formula |
| This compound | NH2OH |
| Ammonia Oxide | NH3O |
| Hydroxylammonium Sulfate (B86663) | (NH3OH)2SO4 |
| Nitrosyl Hydride | HNO |
| Hydrogen | H2 |
| This compound Nitrate | NH3OHNO3 |
| Nitric Acid | HNO3 |
| Nitrous Acid | HONO |
| Nitrogen Monoxide | NO |
| Water | H2O |
| Ammonia | NH3 |
| Hydroxide Ion | OH- |
| Hydronium Ion | H3O+ |
| Chloride Ion | Cl- |
| Sodium Ion | Na+ |
Data Tables:
Table 1: Selected DFT and Ab Initio Calculation Results for this compound Properties
| Property | Method | Calculated Value | Experimental Value | Reference(s) |
| N-O Bond Length (Å) | CCSD/BSII | ~1.41 | 1.45 | researchgate.net |
| N-H Bond Length (Å) | CCSD/BSII | ~1.02 | 1.02 | researchgate.net |
| O-H Bond Length (Å) | CCSD/BSII | ~0.97 | 0.97 | researchgate.net |
| HNH Angle (°) | MPW1K/BSII | ~106.8 | 107.1 | researchgate.net |
| HNO Angle (°) | MPW1K/BSII | ~102.4 | 103.2 | researchgate.net |
| NOH Angle (°) | MPW1K/BSII | ~101.4 | 101.4 | researchgate.net |
| Trans-cis Rotation Barrier (kcal/mol) | CCSD(T)/BSIII//CCSD/BSII | 6.19 | N/A | researchgate.net |
| Activation Barrier (Bimolecular Isomerization) (kcal/mol) | MPW1K | ~25 | N/A | acs.orgscispace.com |
| Activation Barrier (Cation-catalyzed) (kJ/mol) | CASPT2(10,9) | 53.6 (ΔE₀‡) | N/A | nih.gov |
Table 2: Monte Carlo Simulation Insights into this compound Solvation in Aqueous Solution
| Parameter | Value | Method | Reference(s) |
| Solvation Shell Size (approx.) | ~13 | MC Simulation | researchgate.net |
| Water molecules around NH2 group (%) | 48 | MC Simulation | researchgate.net |
| Water molecules around OH group (%) | 42 | MC Simulation | researchgate.net |
| Water molecules in 'joint' N-O region (%) | 11-14 | MC Simulation | researchgate.net |
| H-bonded water ligands per NH2OH (max) | N/A | MC Simulation | researchgate.net |
Table 3: Activation Barriers for Key this compound Decomposition Pathways
| Reaction Pathway | Level of Theory | Activation Barrier | Reference(s) |
| Bimolecular Isomerization (gas phase) | MPW1K | ~25 kcal/mol | acs.orgscispace.com |
| Bimolecular Isomerization (in water) | MPW1K (PCM) | ~16 kcal/mol | acs.orgscispace.com |
| Ion-neutral NH3OH+-HNO3 reaction | ωB97XD/6-311++G(d,p)/SCRF (water) | 91.7 kJ/mol | bibliotekanauki.pl |
| Neutral-neutral NH3O-HNO3 reaction | ωB97XD/6-311++G(d,p)/SCRF (water) | 88.7 kJ/mol | bibliotekanauki.pl |
| HNO3 self-decomposition | ωB97XD/6-311++G(d,p)/SCRF (water) | 89.8 kJ/mol | bibliotekanauki.pl |
| Cation-catalyzed reaction (2NH2OH + NH3OH+ → NH4+ + HNO + H2O + NH2OH) | ωB97XD/6-311++G(d,p)/SCRF (water) | 53.6 kJ/mol (ΔE₀‡) | nih.gov |
| Anion-neutral bimolecular reaction (NH2OH + NH2O- → NH3 + 1NO- + H2O) | ωB97XD/6-311++G(d,p)/SCRF (water) | 79.0 kJ/mol (ΔE₀‡) | nih.gov |
Advanced Analytical Methodologies for Hydroxylamine
Spectroscopic Characterization Techniques
Spectroscopic methods are pivotal for elucidating the structural features of hydroxylamine (B1172632) and for its quantification. These techniques exploit the interaction of molecules with electromagnetic radiation, providing information on electronic transitions, vibrational modes, and paramagnetic properties.
Direct quantification of this compound using UV/Vis spectroscopy is generally impractical due to its lack of a significant chromophore. oup.comnih.gov Therefore, quantitative methods predominantly rely on indirect approaches or derivatization reactions that yield a product with strong absorbance in the ultraviolet or visible spectrum.
One prevalent strategy involves the oxidation of this compound to nitrite (B80452) (NO₂⁻). The resulting nitrite is then determined using a diazotization-coupling reaction. For instance, a sensitive method is based on the oxidation of this compound with sodium arsenate in an alkaline medium, followed by the reaction of the formed nitrite with p-nitroaniline and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) to produce a stable azo dye. nih.gov This colored product exhibits a maximum absorbance at 545 nm and the method follows Beer's law for this compound concentrations up to 7 µg. nih.gov The molar absorptivity of this system is reported to be 6.7 x 10⁴ L mol⁻¹ cm⁻¹. nih.gov Other methods include reacting this compound with p-nitrobenzaldehyde to form the yellow-colored p-nitrobenzaldoxime (B7855388) or with picryl chloride to produce a red-colored product. scispace.com
Another application involves the use of this compound as a reducing agent in the synthesis of metallic colloids, where the resulting plasmon resonance can be measured. For example, this compound hydrochloride has been used to reduce silver ions, producing a silver colloid with a reproducible extinction maximum at 408 nm. researchgate.net
Table 1: UV/Vis Spectroscopic Methods for this compound Determination
| Method/Reagent | Principle | λmax (nm) | Remarks | Reference |
|---|---|---|---|---|
| Sodium Arsenate / p-nitroaniline / NEDA | Oxidation to nitrite, followed by diazotization and coupling to form an azo dye. | 545 | Molar absorptivity of 6.7 x 10⁴ L mol⁻¹ cm⁻¹. | nih.gov |
| Bromine / Methyl Red | Oxidation of this compound by excess bromine, with back-determination of unreacted bromine using methyl red dye. | 520 | Indirect determination based on the bleaching of the dye. | scispace.com |
| Silver Ion Reduction | This compound reduces Ag⁺ to form a silver colloid. | 408 | Measures the surface plasmon resonance of the resulting silver nanoparticles. | researchgate.net |
| p-Nitrobenzaldehyde | Derivatization to form p-nitrobenzaldoxime. | Not specified | Forms a yellow-colored product. | scispace.com |
Fourier-Transform Infrared (FTIR) spectroscopy, combined with matrix isolation techniques, provides a powerful tool for studying the vibrational properties of this compound and its complexes in an inert, low-temperature environment. By trapping molecules in a solid matrix of an inert gas, such as argon or nitrogen, at cryogenic temperatures, researchers can study individual molecules and their interactions without the interference of strong intermolecular forces present in the condensed phase. nih.govnih.gov
Studies have characterized the IR absorption spectra of both amorphous and crystalline this compound ice. aanda.org Amorphous this compound, prepared by vapor deposition at 10-20 K, shows broad absorption features. aanda.org Upon warming, a phase transition to a more ordered crystalline form begins at 150 K and is complete by 170 K. aanda.org The technique has been instrumental in identifying key vibrational modes of the this compound molecule. aanda.org
FTIR matrix isolation has also been used to investigate the formation and structure of hydrogen-bonded complexes between this compound and other molecules. For example, studies on the interaction between this compound and glyoxal (B1671930) have shown that the ν(OH) band of complexed this compound is significantly shifted to lower wavenumbers, indicating the formation of a hydrogen bond. nih.gov Specifically, a shift of -118.8 cm⁻¹ was observed in an argon matrix. nih.gov This methodology has also been applied to study the photochemistry of such complexes, identifying photoproducts like hydroxyketene–this compound complexes. mdpi.com
Table 2: Selected FTIR Vibrational Frequencies for this compound and its Complexes
| Species/State | Vibrational Mode | Wavenumber (cm⁻¹) | Matrix | Reference |
|---|---|---|---|---|
| Amorphous this compound Ice | NH and OH stretching | ~3000 | - | aanda.org |
| Amorphous this compound Ice | HNH and HNO bending | 1500–1450 | - | aanda.org |
| Amorphous this compound Ice | NO stretching | ~920 | - | aanda.org |
| This compound-Glyoxal Complex | ν(OH) shift (Δν) | -118.8 | Argon | nih.gov |
| This compound-Water Complex | ν(OH) shift (Δν) | -100 | Argon | nih.gov |
| This compound-Ammonia Complex | ν(OH) shift (Δν) | -300 | Argon | nih.gov |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to detecting species with unpaired electrons, such as free radicals. researchgate.netnih.govnih.gov While this compound itself is not a radical, EPR spectroscopy is a crucial tool for studying its role in redox processes, particularly through the use of cyclic this compound spin probes. researchgate.netnih.gov These molecules react readily with reactive oxygen species (ROS), such as superoxide, to form stable nitroxide radicals that are EPR-active. nih.govjove.com The accumulation of the nitroxide radical, which can be quantitatively measured by EPR, serves as a proxy for ROS concentration. researchgate.netnih.gov
Different cyclic this compound probes have been developed to target specific cellular compartments. For example, the cell-permeable probe CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) is used to measure cytosolic superoxide, while mito-TEMPO-H is designed to accumulate in mitochondria for the detection of mitochondrial ROS. jove.com
EPR is also applied to study metalloenzymes that interact with this compound or its derivatives. In studies of this compound oxidoreductase (HAO), an enzyme that catalyzes the oxidation of NH₂OH, EPR has been used to characterize its active site. nih.govacs.org The binding of nitric oxide (NO), an inhibitor, to the oxidized enzyme causes the disappearance of the integer-spin EPR signal from the P460 heme active site and the appearance of a new low-spin EPR signal, providing insight into the enzyme's catalytic mechanism. nih.govacs.org
Table 3: Applications of EPR Spectroscopy in this compound-Related Research
| Application Area | System/Probe | Key EPR Observation | Reference |
|---|---|---|---|
| ROS Detection | Cyclic this compound Spin Probes (e.g., CMH) | Formation of a stable nitroxide radical upon reaction with ROS, which is quantified by EPR. | researchgate.netnih.govjove.com |
| Enzyme Mechanism | This compound Oxidoreductase (HAO) + NO | The integer-spin EPR signal from the active site vanishes upon NO binding. | nih.govacs.org |
| Enzyme Mechanism | This compound Oxidoreductase (HAO) + NO | Appearance of a new large gₘₐₓ (HALS) low-spin EPR signal from heme 6. | nih.govacs.org |
| Photosystem II Studies | This compound-treated Water Oxidizing Complex (WOC) | Generation of unusual EPR signals reflecting intermediate S states (e.g., S₋₁*). | acs.org |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex sample matrices before its detection. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the derivatization strategy employed.
The analysis of this compound by HPLC is complicated by its high polarity and absence of a UV chromophore, which results in poor retention on conventional reversed-phase columns and difficulty in detection. oup.comresearchgate.net To overcome these issues, pre-column derivatization is the most common and effective strategy. oup.comnih.gov This involves reacting this compound with a reagent to form a more hydrophobic and chromophoric derivative that can be easily separated and quantified.
A widely used derivatizing agent is benzaldehyde, which reacts with this compound to form benzaldimine. oup.comhumanjournals.com This derivative is more hydrophobic, allowing for strong retention on a C18 column, and exhibits a UV maximum around 250-254 nm. oup.comhumanjournals.com A validated method using this approach achieved a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm, making it suitable for controlling this genotoxic impurity in pharmaceutical substances. oup.comnih.gov
Other derivatizing reagents include 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which forms a derivative detectable at 380 nm, with a reported LOQ of 3.57 ppm. researchgate.net The choice of reagent and chromatographic conditions can be tailored to the specific requirements of the analysis.
Table 4: HPLC Methods for this compound Analysis via Derivatization
| Derivatizing Reagent | Column | Mobile Phase | Detection (nm) | LOD / LOQ | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Ascentis Express C18 | Gradient; Water (0.05% Formic Acid) and Acetonitrile (0.05% Formic Acid) | 250 | 0.01 ppm / 0.03 ppm | oup.com |
| Benzaldehyde | Sunfire C18 (5µm) | Gradient; Phosphate (B84403) Buffer (pH 2.5) and Acetonitrile | 254 | 1.7 µg/g / 5.0 µg/g | humanjournals.com |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Cosmosil MS-II, C-18 | Not specified | 380 | 0.56 ppm / 3.57 ppm | researchgate.net |
Gas chromatography is another powerful technique for the determination of this compound, particularly for trace-level analysis. Similar to HPLC, direct analysis is not feasible, and derivatization is required to convert the non-volatile this compound into a thermally stable and volatile compound. nih.govnih.gov
A common approach is the reaction of this compound with a ketone, such as acetone (B3395972) or cyclohexanone (B45756), to form the corresponding oxime. nih.govnih.govresearchgate.net In one method, this compound was derivatized to acetone oxime and analyzed by GC-MS, allowing for monitoring in liver microsome supernatants. nih.gov Another validated capillary GC method used cyclohexanone as the derivatizing agent with a nitrogen-selective detector, achieving a lower limit of quantitation of 7 ppm in bulk drugs. nih.gov A simple GC-FID method based on derivatization with acetone reported a detection limit of 0.45 µg/ml. researchgate.net
An alternative strategy involves the chemical conversion of this compound into nitrous oxide (N₂O), which is then analyzed by headspace capillary GC. researchgate.net This method is effective for analyzing this compound in various sample matrices, including pharmaceutical formulations. researchgate.net
Table 5: Gas Chromatography Methods for this compound Analysis
| Derivatization/Method | Derivative | Detector | LOD / LOQ | Reference |
|---|---|---|---|---|
| Reaction with Acetone | Acetone oxime | Mass Spectrometry (MS) | Not specified | nih.gov |
| Reaction with Cyclohexanone | Cyclohexanone oxime | Nitrogen-Selective Detector (NSD) | LOQ: 7 ppm | nih.gov |
| Reaction with Acetone | Acetone oxime | Flame Ionization Detector (FID) | LOD: 0.45 µg/ml | researchgate.net |
| Conversion to N₂O | Nitrous Oxide | Not specified (Headspace GC) | Not specified | researchgate.net |
Electrochemical Detection Methods
The quantitative determination of this compound is crucial for industrial and environmental monitoring. srce.hr Electrochemical methods offer significant advantages, including portability, rapid analysis, low cost, simplicity, and high sensitivity and selectivity, making them a strong alternative to traditional laboratory-based techniques. researchgate.net The core of these methods often involves the electrocatalytic oxidation of this compound at the surface of a chemically modified electrode. srce.hr
Various electrochemical techniques are employed for this compound detection, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry (CHA). srce.hr CV is used to investigate the electrochemical behavior of this compound at the electrode surface, while DPV is often utilized for quantitative analysis due to its enhanced sensitivity and better resolution. srce.hrmdpi.com Chronoamperometry can be used to determine kinetic parameters like the diffusion coefficient. tandfonline.com
The effectiveness of electrochemical sensors is largely dependent on the modification of the working electrode. These modifications aim to lower the oxidation potential and enhance the peak current, thereby improving the sensor's sensitivity and selectivity. mdpi.com A variety of materials have been used for this purpose:
Nanoparticles and Nanocomposites: Sensors have been developed using functionalized Fe3O4 nanoparticles with graphene oxide (GO), which demonstrated a high sensitivity with a detection limit of 10.0 nM. srce.hr Another approach utilized Au-Pt alloy nanoparticles on single-walled carbon nanotubes, achieving a detection limit of 0.80 μM. jst.go.jp Similarly, NiO nanoparticles have been used in modifying carbon paste electrodes, resulting in a detection limit as low as 0.07 µM. srce.hr Nickel cobaltite (B72492) (NiCo2O4) nanoparticles on a fluorine-doped tin oxide electrode have also been shown to be effective, with a detection limit of 0.47 μM. bohrium.com
Conducting Polymers: Polypyrrole nanotubes have been used to modify graphite (B72142) screen-printed electrodes, creating a sensor with an ultra-sensitive detection limit of 0.001 μM. mdpi.com
Mediators: The electrochemical oxidation of this compound can be catalyzed by mediators like the 2,2,6,6-tetramethyl-4-acetylpiperidine-1-oxy (TMAPO) radical at a glassy carbon electrode. tandfonline.comtandfonline.com This catalytic process forms the basis for a voltammetric determination method. tandfonline.com
The pH of the supporting electrolyte is a critical parameter, as the electrochemical behavior of this compound is pH-dependent. srce.hr For many modified electrodes, a neutral pH of 7.0 is found to be optimal for achieving the highest electro-oxidation response. srce.hrmdpi.com The relationship between the scan rate and the peak current in voltammetric studies often indicates that the oxidation of this compound is an irreversible, diffusion-controlled process. mdpi.com These advanced electrochemical sensors have been successfully applied for the determination of this compound in real-world samples, such as various water sources. srce.hrsrce.hr
Table 1: Performance of Various Electrochemical Sensors for this compound Detection
| Electrode Modification | Technique | Linear Range (µM) | Detection Limit (LOD) (µM) | Reference |
|---|---|---|---|---|
| Fe3O4 Nanoparticles & Graphene Oxide on Screen-Printed Electrode (SPE) | DPV | 0.05 - 700.0 | 0.01 | srce.hr |
| Polypyrrole Nanotubes on Graphite Screen-Printed Electrode (GSPE) | DPV | 0.005 - 290.0 | 0.001 | mdpi.com |
| Curcumin-modified Pencil Graphite Electrode | Amperometry | 0.50 - 500 | 0.15 | researchgate.net |
| Au-Pt Alloy Nanoparticles on Single-walled Carbon Nanotubes | Chronoamperometry | Not specified | 0.80 | jst.go.jp |
| NiO Nanoparticle/Catechol Derivative Modified Carbon Paste Electrode | SWV | 0.1 - 400.0 | 0.07 | srce.hr |
| TiO2/Graphene Oxide on Screen-Printed Electrode | DPV | 0.1 - 300 | 0.065 | tandfonline.com |
| NiCo2O4 Nanoparticles on Fluorine Doped Tin Oxide (FTO) Electrode | Chronoamperometry | 10 - 4000 | 0.47 | bohrium.com |
| Cu(II)–neocuproine-functionalized MWCNT on Screen-Printed Carbon Electrode | Flow Injection Amperometry | 0.25 - 3000.0 | 0.08 | rsc.org |
Photochemical Ligand Exchange Reactions for Quantitative Estimation
A convenient and inexpensive quantitative method for the determination of this compound hydrochloride has been developed based on the photochemical ligand exchange reaction of sodium nitroprusside. tsijournals.com Sodium nitroprusside, a photolabile complex, serves as a spectroscopic probe in this method. tsijournals.comresearchgate.net The underlying principle is that upon exposure to light, sodium nitroprusside reacts with this compound hydrochloride to form a colored product, the progress of which can be monitored spectrophotometrically. tsijournals.com
This technique leverages the rapid photochemical ligand exchange reactions that sodium nitroprusside undergoes. tsijournals.com The methodology has been established for estimating nitrogen-containing anions and certain organic molecules. tsijournals.comresearchgate.net The successful application of this method for the quantitative estimation of this compound depends on optimizing several experimental parameters to minimize percentage error and ensure accuracy. tsijournals.com
Key parameters that influence the reaction and the accuracy of the estimation include:
pH: The reaction is sensitive to the pH of the solution. Studies have shown that the minimum error in the estimation of this compound hydrochloride is achieved at a pH of 7.2. tsijournals.com
Concentration of Reactants: The concentration of both sodium nitroprusside and this compound hydrochloride affects the outcome. The optimal concentration for this compound hydrochloride was found to be 4.4 x 10⁻³ M to achieve the lowest percentage error. tsijournals.com
Light Intensity: As a photochemical reaction, the intensity of the light source is a critical factor. tsijournals.com
By carefully controlling these conditions, the method can be used for the determination of this compound hydrochloride in concentrations ranging from millimoles to micromoles. tsijournals.com The research indicates that under optimized conditions, the percentage error can be as low as 1.8%, which is within permissible limits for quantitative analysis. tsijournals.com This makes photochemical ligand exchange a viable and accurate method for this compound estimation. tsijournals.comresearchgate.net
Table 2: Optimal Conditions for Quantitative Estimation of this compound Hydrochloride using Sodium Nitroprusside
| Parameter | Optimal Value | Observation | Reference |
|---|---|---|---|
| pH | 7.2 | Minimum percentage error (1.8%) was observed. | tsijournals.com |
| This compound Hydrochloride Concentration | 4.4 x 10-3 M | Minimum percentage error (1.8%) was observed at this concentration. | tsijournals.com |
| Sodium Nitroprusside Concentration | 2.0 x 10-3 M | This concentration was used in the optimization studies. | tsijournals.com |
| Light Source | 200W Tungsten Lamp | Used to irradiate the reaction mixture. | tsijournals.com |
Environmental Fate and Transformation of Hydroxylamine
Biotransformation Pathways
Transformation in Wastewater Treatment Systems
Role in Reactive Species Transformation
Hydroxylamine's environmental significance is amplified by its ability to act as a precursor or mediator in the formation of highly reactive species, which are crucial for breaking down organic contaminants. This transformation capability is observed through direct activation of oxidants and by influencing the oxidation states of transition metals.
This compound (B1172632) can directly react with common oxidants like hydrogen peroxide (H₂O₂) and peroxymonosulfate (B1194676) (PMS) to generate potent radicals. For instance, the activation of H₂O₂ by this compound, particularly in acidic conditions where the protonated form (NH₃OH⁺) predominates, leads to the formation of hydroxyl radicals (•OH) capes.gov.brnih.govacs.orgresearchgate.net. The reaction rate constant for this process has been determined to be approximately (2.2 ± 0.2) × 10⁻⁴ M⁻¹s⁻¹ capes.gov.brnih.govacs.orgresearchgate.net. Similarly, this compound can activate PMS, contributing to the generation of sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals nih.govresearchgate.net.
In systems involving transition metals, such as iron or copper, this compound's role extends to transforming higher oxidation state species into more reactive forms. In Fenton-like processes utilizing iron and peroxydisulfate (B1198043) (PDS) or peracetic acid (PAA), this compound can facilitate the conversion of ferryl ion (Fe(IV)) into sulfate radicals (SO₄•⁻) or hydroxyl radicals (•OH) researchgate.netnih.govresearchgate.net. This transformation is critical as Fe(IV) itself is a potent oxidant, but its conversion to radicals can alter the reaction pathways and efficiency researchgate.netresearchgate.net. Furthermore, this compound can be oxidized to nitroxyl (B88944) (HNO/NO⁻), which can subsequently lead to the formation of reactive nitrogen species (RNS) such as nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂) nih.gov. Manganese oxides, such as birnessite, can also oxidize this compound, producing nitrous oxide (N₂O) with nitroxyl (HNO) as an intermediate gatech.edu.
The presence of co-existing anions, like chloride ions (Cl⁻), can also influence the transformation of reactive species. In peroxymonosulfate/Fe(II)/hydroxylamine systems, chloride ions have been shown to promote the shift of reactive species from Fe(IV) towards radicals like SO₄•⁻ or •OH, thereby enhancing pollutant degradation nih.gov.
Table 1: this compound-Mediated Reactive Species Generation
| Oxidant/System | This compound's Role | Generated Reactive Species | Key References |
| Hydrogen Peroxide (H₂O₂) | Direct activation | Hydroxyl radical (•OH) | capes.gov.brnih.govacs.orgresearchgate.net |
| Peroxymonosulfate (PMS) | Direct activation | Sulfate radical (SO₄•⁻), Hydroxyl radical (•OH) | nih.govresearchgate.net |
| Fe(II)/Peroxydisulfate (PDS) | Transformation of Fe(IV) to radicals | Sulfate radical (SO₄•⁻), Hydroxyl radical (•OH) | researchgate.netresearchgate.net |
| Fe(II)/Peracetic Acid (PAA) | Contributes to generation | Organic radicals (RO•), Hydroxyl radical (•OH), Ferryl ion (Fe(IV)) | researchgate.net |
| Fe(II)/PMS + Chloride (Cl⁻) | Facilitates shift from Fe(IV) to radicals | Hydroxyl radical (•OH), Chloroxyl radical (Cl•) | nih.gov |
| Oxidation by Metal Oxides (e.g., MnO₂) | Oxidation intermediate | Nitroxyl (HNO), Nitrous Oxide (N₂O) | gatech.edu |
| General Oxidation Pathways | Oxidation intermediate | Nitroxyl (HNO/NO⁻), •NO, •NO₂ | nih.gov |
Redox Cycling and Regeneration of Active Species
A crucial function of this compound in environmental remediation, particularly in catalytic oxidation processes, is its ability to promote the redox cycling of transition metals, most notably iron and copper. This regeneration of active metal species is vital for sustaining the catalytic activity of systems like Fenton and Fenton-like reactions.
This compound acts as a potent reducing agent, efficiently converting higher oxidation state metal ions back to their lower, catalytically active forms. In iron-based systems, this compound readily reduces ferric iron (Fe(III)) to ferrous iron (Fe(II)) researchgate.neteuropa.eunih.govmdpi.comacs.org. This reduction is a rate-limiting step in the traditional Fenton reaction, and this compound's involvement significantly accelerates the Fe(III)/Fe(II) redox cycle nih.govmdpi.comacs.org. The regenerated Fe(II) then effectively catalyzes the decomposition of oxidants like H₂O₂ or PMS, leading to the continuous generation of reactive species like hydroxyl radicals nih.gov.
The protonated form of this compound (NH₃OH⁺) is particularly effective in reducing Fe(III) to Fe(II), thereby driving the catalytic cycle researchgate.netnih.gov. This regeneration pathway is fundamental to maintaining a high concentration of the active Fe(II) species, which is essential for activating oxidants and producing reactive oxygen species (ROS) under various pH conditions researchgate.netmdpi.comacs.org.
Table 2: this compound's Role in Promoting Redox Cycling
| Metal Ion System | This compound's Action | Promoted Redox Cycle | Resulting Active Species Regeneration | Key References |
| Iron (Fe) | Reduction of Fe(III) to Fe(II) | Fe(III)/Fe(II) | Fe(II) | researchgate.neteuropa.eunih.govmdpi.comacs.org |
| Iron (Fe) | Reduction of Fe(IV) to Fe(II) | Fe(IV)/Fe(II) | Fe(II) | researchgate.netresearchgate.net |
| Copper (Cu) | Reduction of Cu(II) to Cu(I) | Cu(II)/Cu(I) | Cu(I) | nih.gov |
| Vanadium (V) | Facilitates regeneration (in specific catalytic systems) | V(V)/V(IV) | V(IV) | researchgate.net |
Compound List
this compound (NH₂OH)
Hydrogen Peroxide (H₂O₂)
Peroxymonosulfate (PMS)
Peroxydisulfate (PDS)
Peracetic Acid (PAA)
Sulfate radical (SO₄•⁻)
Hydroxyl radical (•OH)
Organic radicals (RO•)
Ferryl ion (Fe(IV))
Nitroxyl (HNO)
Nitric oxide radical (•NO)
Nitrogen dioxide radical (•NO₂)
Nitrous Oxide (N₂O)
Ammonia (B1221849) (NH₃)
Nitrite (B80452) (NO₂⁻)
Nitrate (B79036) (NO₃⁻)
Iron (Fe)
Ferrous Iron (Fe(II))
Ferric Iron (Fe(III))
Copper (Cu)
Cuprous Ion (Cu(I))
Cupric Ion (Cu(II))
Chloride ion (Cl⁻)
Chloroxyl radical (Cl•)
Manganese oxides (e.g., birnessite, MnO₂)
Goethite
Amorphous MnO₂(s)
Amorphous FeOOH(s)
Benzoic acid
Methyl phenyl sulfoxide (B87167) (PMSO)
Dimethyl phthalate (B1215562) (DMP)
Vanadium (V)
Vanadium (IV)
Q & A
Q. What analytical methods are recommended for quantifying hydroxylamine in aqueous solutions, and how should they be validated?
Spectrophotometric methods (UV-Vis) are commonly employed due to this compound's interaction with specific reagents (e.g., forming colored complexes). Validation requires calibration curves with standard solutions, assessment of linearity (R² > 0.99), and limits of detection (LOD) via signal-to-noise ratios. Interference testing with common ions (e.g., Fe³⁺, NO₃⁻) is critical to ensure specificity . For trace analysis, coupling with HPLC or ion chromatography improves sensitivity and selectivity, though method optimization for matrix effects (e.g., pH adjustment) is necessary .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
Stability studies should include:
- Temperature-controlled trials : Accelerated degradation tests at elevated temperatures (e.g., 40°C, 60°C) with periodic sampling.
- pH monitoring : this compound decomposes rapidly in acidic or alkaline conditions; buffer systems (pH 6–8) are recommended.
- Light exposure : UV-Vis spectroscopy to track photodegradation kinetics. Data analysis should use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Thermal hazard mitigation : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Concentrations >30% w/w require adiabatic calorimetry to model runaway reaction risks .
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and full-body suits, validated via permeation testing under simulated conditions .
Advanced Research Questions
Q. How can conflicting kinetic data between experimental and computational models for this compound acylation be resolved?
Discrepancies arise from oversimplified theoretical assumptions (e.g., ignoring solvent effects or bifunctional catalysis). To reconcile:
- Dual-level computational approaches : Combine DFT (e.g., B3LYP) for transition-state analysis with molecular dynamics (MD) simulations to account for solvation .
- Isotopic labeling : Track O- vs. N-acylation pathways using ¹⁵N-labeled this compound to validate mechanistic hypotheses .
Q. What methodologies are effective for studying this compound’s role in the nitrogen cycle within marine ecosystems?
- Isotopic tracing : Use ¹⁵NH₂OH to quantify nitrification rates in sediment cores, paired with metagenomics to identify microbial consortia .
- Ecotoxicological assays : Microcosm experiments measuring NH₂OH’s impact on phytoplankton growth (e.g., Chl-a fluorescence) and dissolved oxygen dynamics .
Q. How can researchers optimize catalytic systems for this compound synthesis while minimizing byproduct formation?
- Reactor design : Continuous flow systems reduce intermediate accumulation, improving selectivity.
- In situ monitoring : Raman spectroscopy tracks reaction intermediates (e.g., NO⁻, NH₃) to adjust feed ratios in real time.
- Kinetic modeling : Use a reduced mechanism (5–10 elementary steps) derived from ab initio calculations to predict optimal temperature/pressure windows .
Q. What strategies address contradictions in this compound’s reported toxicity across cell-based studies?
- Dose-response standardization : Normalize toxicity metrics (e.g., IC₅₀) to cellular redox states (e.g., glutathione levels) to account for variability in antioxidant defenses .
- Multi-omics integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify pathways (e.g., ROS generation, DNA repair) affected by NH₂OH, clarifying context-dependent toxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
